molecular formula C7H14ClNOS B13788701 6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride

6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride

Cat. No.: B13788701
M. Wt: 195.71 g/mol
InChI Key: AEELBUFDRRIHLW-UHFFFAOYSA-N
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Description

6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride is a unique chemical compound with the molecular formula C7H14ClNOS. It is characterized by its spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing oxygen, sulfur, and nitrogen atoms. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

    8-Oxa-2-aza-spiro[4.5]decane: Similar spirocyclic structure but lacks the sulfur atom.

    3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diaza-spiro[4.5]decane: Contains additional hydroxyl groups and a different nitrogen arrangement.

Uniqueness: 6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride is unique due to the presence of both sulfur and oxygen atoms in its spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C7H14ClNOS

Molecular Weight

195.71 g/mol

IUPAC Name

6-oxa-10-thia-2-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C7H13NOS.ClH/c1-4-9-7(10-5-1)2-3-8-6-7;/h8H,1-6H2;1H

InChI Key

AEELBUFDRRIHLW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNC2)SC1.Cl

Origin of Product

United States

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